molecular formula C11H9NO3 B8647917 3-(5-Methyloxazol-2-yl)benzoic acid

3-(5-Methyloxazol-2-yl)benzoic acid

Cat. No.: B8647917
M. Wt: 203.19 g/mol
InChI Key: ITGUIRTWSPIYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Methyloxazol-2-yl)benzoic acid is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a benzoic acid scaffold linked to a 5-methyloxazole heterocycle, a structure commonly found in the development of pharmacologically active molecules . Oxazoles are aromatic heterocyclic compounds known for their versatility in organic synthesis and are frequently employed as core structures or intermediates in creating compounds with potential biological activity . As a benzoic acid derivative, it serves as a key synthetic intermediate, allowing researchers to explore its use in constructing more complex molecules. The structural motif of combining aromatic carboxylic acids with heterocycles like oxazoles is often utilized in the design of enzyme inhibitors and other bioactive agents, making this compound a valuable reagent for hit identification and lead optimization programs in pharmaceutical research . The product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet and handle the material adhering to their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)benzoic acid

InChI

InChI=1S/C11H9NO3/c1-7-6-12-10(15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

ITGUIRTWSPIYHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Synthesis and Characterization

The synthesis of 3-(5-methyloxazol-2-yl)benzoic acid and related derivatives often involves multi-step sequences. Common strategies for the formation of the oxazole (B20620) ring include the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis) or the cyclization of a propargyl amide. tandfonline.comacs.org For instance, a plausible route to this compound could involve the coupling of a suitably protected 3-cyanobenzoic acid derivative with a precursor to the 5-methyloxazole (B9148) moiety, followed by hydrolysis of the nitrile to the carboxylic acid.

Purification of the final compound is typically achieved through techniques such as recrystallization or column chromatography. Characterization relies on a suite of analytical methods to confirm the structure and purity.

Analytical Technique Expected Data for this compound
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of the benzoic acid ring, the oxazole proton, and the methyl group protons. The chemical shifts and coupling patterns would be indicative of the substitution pattern.
¹³C NMR Spectroscopy Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the oxazole and methyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=N and C-O stretches associated with the oxazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound, which for C11H9NO3 is 203.0582 g/mol . Fragmentation patterns can provide further structural information.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

Chemical Properties and Reactivity

The chemical reactivity of 3-(5-methyloxazol-2-yl)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the oxazole (B20620) ring.

The carboxylic acid group imparts acidic properties to the molecule and can undergo typical reactions such as esterification with alcohols, amidation with amines, and reduction to the corresponding alcohol. These transformations are valuable for creating a library of derivatives for further study.

The oxazole ring is a relatively stable aromatic heterocycle. rsc.org It can undergo electrophilic substitution reactions, though the reactivity is influenced by the electron-withdrawing nature of the attached benzoic acid. The nitrogen atom in the oxazole ring is weakly basic. thepharmajournal.com The C2-position of the oxazole ring can be susceptible to deprotonation and subsequent functionalization under certain conditions. acs.org Furthermore, the oxazole ring itself can be cleaved under harsh oxidative conditions. tandfonline.com

Medicinal Chemistry and Pharmacological Relevance

While specific biological targets for 3-(5-methyloxazol-2-yl)benzoic acid are not extensively documented in publicly available literature, its structural similarity to other biologically active oxazole-containing compounds suggests potential for interaction with a range of enzymes and receptors. nih.gov For example, some oxazole (B20620) derivatives have shown inhibitory activity against enzymes like kinases and proteases, which are implicated in diseases such as cancer and inflammation. benthamscience.com

Structure-activity relationship (SAR) studies on related oxazole derivatives have provided valuable insights. For instance, the nature and position of substituents on both the oxazole and the phenyl ring can significantly impact biological activity. conicet.gov.arresearchgate.net The introduction of different functional groups can alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule, thereby influencing its binding affinity to a biological target.

Applications in Materials Science and Catalysis

Retrosynthetic Analysis of this compound

A retrosynthetic approach to this compound involves strategically breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors.

Strategic Disconnections and Precursor Identification

The most logical retrosynthetic disconnections for this compound involve cleaving the bonds that form the oxazole ring. This leads to two primary sets of precursors:

Disconnection 1 (C-C and C-O bond of the oxazole): This involves disconnecting the C2 and C5 carbons of the oxazole ring from the benzoic acid moiety and the methyl group, respectively. This strategy points to a 3-carboxy-substituted benzoyl derivative and a propargyl-like synthon.

Disconnection 2 (C-N and C-O bond of the oxazole): This approach breaks the oxazole ring between the oxygen and C2, and the nitrogen and C2. This identifies a 3-cyanobenzoic acid derivative and a precursor that can provide the C-methyl and oxygen atoms.

Based on these disconnections, the key precursors for the synthesis of this compound can be identified as:

3-Cyanobenzoic acid

Methyl 3-formylbenzoate

3-Aminobenzoic acid derivatives

Propargylamine (B41283)

Common Oxazole Ring Formation Reactions as Core Transformations

The formation of the oxazole ring is the central transformation in the synthesis of this compound. Several classical and modern organic reactions are applicable for this purpose, including:

Robinson-Gabriel Synthesis: This method involves the cyclization of an α-acylamino ketone. For the target molecule, this would require the synthesis of an N-(3-carboxybenzoyl) derivative of an aminoacetone equivalent.

Van Leusen Reaction: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from an aldehyde. wikipedia.orgnih.govorganic-chemistry.org It is a powerful tool for synthesizing a wide variety of oxazole-containing molecules. nih.govresearchgate.net The reaction proceeds through the deprotonation of TosMIC, followed by an attack on the aldehyde carbonyl, cyclization, and subsequent elimination to form the oxazole ring. wikipedia.orgorganic-chemistry.org

Fischer Oxazole Synthesis: This involves the reaction of a cyanohydrin and an aldehyde or ketone in the presence of an acid catalyst.

Direct Synthesis Approaches for this compound

Direct synthesis approaches aim to construct the target molecule in a convergent manner, often by forming the oxazole ring in the final steps.

Formation of the Oxazole Moiety

While direct ferric chloride-mediated cyclization for the synthesis of this compound is not extensively documented in the provided search results, ferric chloride (FeCl3) is a known Lewis acid catalyst that can promote various cyclization reactions. clockss.orgnih.govccspublishing.org.cn It has been utilized in the synthesis of heterocyclic systems, including lactams and fused tetrahydroisoquinoline-tetrahydrofuran systems, through oxidative radical cyclization or by promoting cascade reactions. nih.govresearchgate.net In the context of oxazole synthesis, FeCl3 could potentially catalyze the cyclodehydration of an α-acylamino ketone precursor, similar to the Robinson-Gabriel synthesis.

Hypothetical Ferric Chloride-Mediated Synthesis:

StepReactantsReagents and ConditionsProduct
13-Aminobenzoic acid, Propionyl chlorideAcylationN-(3-Carboxybenzoyl)propanamide
2N-(3-Carboxybenzoyl)propanamideOxidation (e.g., with NBS)α-Bromo-N-(3-carboxybenzoyl)propanamide
3α-Bromo-N-(3-carboxybenzoyl)propanamideFeCl3, heatThis compound

This table represents a hypothetical reaction sequence and requires experimental validation.

The Van Leusen oxazole synthesis presents a highly effective and widely used alternative for constructing the oxazole ring. nih.gov This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a suitable precursor would be methyl 3-formylbenzoate. The reaction would proceed as follows:

Van Leusen Synthesis of a this compound Precursor:

Reactant 1Reactant 2BaseSolventProduct
Methyl 3-formylbenzoateTosylmethyl isocyanide (TosMIC)K2CO3Methanol (B129727)Methyl 3-(oxazol-2-yl)benzoate

Following the formation of the oxazole ring, a subsequent methylation at the C5 position would be necessary to obtain the desired 5-methyl-substituted oxazole. This could potentially be achieved through lithiation and reaction with an electrophilic methyl source. Finally, hydrolysis of the methyl ester would yield the target carboxylic acid.

Multi-Step Synthesis from Acyl Chlorides and Alkynyl Amides

A prominent strategy for constructing 2,5-disubstituted oxazoles involves the cyclization of N-propargylamides, which are themselves derived from the reaction of an acyl chloride and an alkynyl amine. This pathway offers a versatile method for assembling the oxazole core.

One such approach is a consecutive three-component synthesis that begins with the amidation of propargyl amine with an acid chloride. thieme-connect.de This is followed by a palladium-catalyzed acylation and a subsequent cycloisomerization to yield the 2,5-disubstituted oxazole. thieme-connect.de The general sequence involves the initial formation of an N-propargylamide intermediate. This intermediate then undergoes a metal-catalyzed cyclization. Gold- and palladium-catalyzed cyclizations of propargyl amides are particularly noted for their effectiveness under milder conditions compared to traditional methods like the Robinson-Gabriel synthesis, which often requires harsh dehydrating agents. thieme-connect.de

For the specific synthesis of a precursor to this compound, one would start with 3-bromo-benzoyl chloride. This would be reacted with propargylamine to form N-propargyl-3-bromobenzamide. This intermediate could then undergo a metal-catalyzed cyclization, such as a palladium-catalyzed process, to form the 2-(3-bromophenyl)-5-methyloxazole. organic-chemistry.org This molecule serves as a key precursor for the final carboxylation step.

Introduction and Manipulation of the Benzoic Acid Functionality

The benzoic acid group is a critical component of the target molecule. Its introduction is typically achieved in the later stages of the synthesis, often via carboxylation of an aryl halide precursor or hydrolysis of a corresponding ester.

Carboxylation Reactions for Aryl Halides

Carboxylation of aryl halides, such as the 2-(3-bromophenyl)-5-methyloxazole intermediate, presents a direct method for introducing the carboxylic acid group. This transformation can be achieved using carbon dioxide (CO₂) as the carbon source, facilitated by various transition-metal catalyst systems. rsc.orggoogle.com

Palladium-based catalysts are frequently employed for the carboxylation of aryl bromides. rsc.orggoogle.com For instance, a system using a palladium complex with a bulky, electron-rich phosphine (B1218219) ligand, in conjunction with a reducing agent like diethylzinc (B1219324) (ZnEt₂), can effectively catalyze the carboxylation of aryl bromides with CO₂. rsc.org Nickel and cobalt complexes also serve as effective catalysts for such transformations, often using zinc as a reducing agent. rsc.org Another approach involves the electrochemical reduction of CO₂ to carbon monoxide (CO) in a two-step process, which can then be used in a palladium-catalyzed carbonylation, circumventing the direct use of toxic CO gas. researchgate.net

The general reaction involves contacting the aryl halide with CO₂ under an inert atmosphere in the presence of the catalyst system and a reducing agent. google.com This method is valued for its directness in forming the C-C bond of the carboxylic acid.

Table 1: Catalytic Systems for Aryl Halide Carboxylation

Catalyst System Aryl Halide Type Reducing Agent Notes Source
Pd complex / tBuXPhos Aryl bromides ZnEt₂ Utilizes a bulky, electron-rich phosphine ligand. rsc.org
NiBr₂(bpy) Aryl tosylates - Effective for pseudo-aryl halides. rsc.org
Co complex Aryl bromides Zn Alternative to palladium and nickel systems. rsc.org
Pd catalyst / Ag electrode Aryl iodides Electrochemical Two-step process involving in situ CO generation. researchgate.net
Hydrolysis of Ester Precursors to Yield Benzoic Acid

An alternative and very common route to the final benzoic acid product is through the hydrolysis of a corresponding ester, such as methyl 3-(5-methyloxazol-2-yl)benzoate. Ester hydrolysis is a fundamental reaction in organic synthesis that can be carried out under either acidic or basic conditions. quora.comchegg.com

In a typical laboratory procedure, the methyl ester is heated under reflux with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) in a solvent like methanol. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl carbon, leading to the formation of a carboxylate salt (sodium 3-(5-methyloxazol-2-yl)benzoate). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate to yield the final carboxylic acid product, this compound, which often precipitates from the solution and can be isolated by filtration. quora.comchemspider.com This method is generally high-yielding and reliable. chemspider.com

Optimization of Reaction Conditions and Yields

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. This includes the selection of the catalytic system, solvent, and reaction temperature.

Catalytic Systems in Oxazole Synthesis

The formation of the oxazole ring is a critical step where the choice of catalyst plays a pivotal role. A variety of metal catalysts have been developed for the synthesis of 2,5-disubstituted oxazoles, each with its own advantages.

Copper Catalysts: Copper(I) and Copper(II) triflate [Cu(OTf)₂] are effective catalysts for synthesizing oxazoles. researchgate.netijpsonline.com For example, copper(I) can catalyze the cycloaddition of acyl azides and terminal alkynes. amanote.com Copper-catalyzed aerobic oxidative dehydrogenative cyclization cascades have also been developed as a novel route from alkenes and azides. rsc.org

Palladium Catalysts: Palladium complexes are widely used, particularly for cross-coupling reactions that form the oxazole ring. thieme-connect.deorganic-chemistry.org For instance, the reaction of N-propargylamides with aryl iodides can be catalyzed by a combination of Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu to afford 2,5-disubstituted oxazoles. organic-chemistry.org Palladium catalysis is also central to decarbonylative C-H functionalization of azoles, demonstrating its versatility. acs.org

Gold and other Metals: Gold-mediated cyclization of propargyl amides offers a mild alternative for oxazole synthesis. thieme-connect.de Additionally, cobalt has been shown to catalyze the cross-coupling of N-pivaloyloxyamides and alkynes to form the oxazole ring efficiently. rsc.org

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent and the reaction temperature can significantly impact the yield and purity of the desired oxazole product.

Research into copper-catalyzed oxazole synthesis has shown that solvent choice is critical. researchgate.net In one study, a screen of solvents including acetonitrile (B52724) (CH₃CN), chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and dichlorobenzene revealed that better yields were often obtained under solvent-free (neat) conditions. researchgate.net In that specific case, no product formation was observed in some of the tested solvents. researchgate.net

Temperature is another crucial parameter. The same study demonstrated that the reaction yield varied significantly with temperature, with 60°C being optimal, while both lower (25°C, 40°C) and higher (80°C) temperatures gave lower yields. researchgate.net This highlights the existence of an optimal temperature window for maximizing reaction efficiency. In some photocatalytic syntheses of oxazoles, reactions are effectively carried out at room temperature. organic-chemistry.org The specific reaction mechanism and catalyst system dictate the ideal thermal conditions.

Table 2: Effect of Temperature on Oxazole Synthesis Yield

Temperature (°C) Yield (%) Notes Source
25 13 Sub-optimal temperature, low conversion. researchgate.net
40 31 Increased yield with temperature, but still not optimal. researchgate.net
60 77 Optimal temperature for this specific catalytic system. researchgate.net
80 60 Decreased yield, possibly due to side reactions or catalyst decomposition. researchgate.net

Derivatization and Functionalization Strategies

The unique arrangement of a carboxylic acid, a phenyl ring, and an oxazole system in this compound allows for a variety of chemical modifications.

Esterification and Amidation at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tcu.edu The equilibrium of this reaction can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. tcu.edu For instance, reaction with methanol under acidic conditions would yield methyl 3-(5-methyloxazol-2-yl)benzoate. More advanced methods utilize dehydrating agents or activate the carboxylic acid. For example, aromatic carboxylic anhydrides, in the presence of a Lewis acid catalyst, can facilitate the synthesis of esters under mild conditions. tcichemicals.com Solid acid catalysts, such as those based on zirconium/titanium, have also been employed for the esterification of various benzoic acids with methanol, offering the advantage of easy separation and reusability. mdpi.com

Amidation: The synthesis of amides from this compound is a crucial transformation for creating compounds with diverse biological activities. nih.gov This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. quimicaorganica.org Alternatively, peptide coupling reagents can be used to directly form the amide bond between the carboxylic acid and an amine. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been successfully used for the synthesis of amides from various carboxylic acids. nih.gov The choice of coupling reagent and reaction conditions can be tailored to accommodate a wide range of amine substrates. lookchemmall.com

Table 1: Examples of Esterification and Amidation Reactions

Reaction TypeReagents and ConditionsProduct
EsterificationMethanol, H₂SO₄ (catalyst), heatMethyl 3-(5-methyloxazol-2-yl)benzoate
EsterificationAlcohol, Aromatic Carboxylic Anhydride, Lewis AcidAlkyl 3-(5-methyloxazol-2-yl)benzoate
Amidation1. SOCl₂; 2. AmineN-substituted-3-(5-methyloxazol-2-yl)benzamide
AmidationAmine, DMT/NMM/TsO⁻, SolventN-substituted-3-(5-methyloxazol-2-yl)benzamide

Substitution Reactions on the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, and its reactivity towards substitution is influenced by the heteroatoms. thepharmajournal.com In general, electrophilic substitution on the oxazole ring is not as facile as on benzene (B151609) and typically requires activating groups. thepharmajournal.com The preferred site for electrophilic attack on 1,3-oxazoles is the C5 position. thepharmajournal.com However, in this compound, the C5 position is already substituted with a methyl group. The C4 position is another potential site for electrophilic attack, though it is generally less reactive than C5. thepharmajournal.com

Nucleophilic substitution reactions on the oxazole ring are uncommon unless a good leaving group, such as a halogen, is present. thepharmajournal.com The order of reactivity for the displacement of halogens from the oxazole ring is C2 > C4 > C5. thepharmajournal.com Therefore, if a halogen were present at the C2 position of the oxazole ring, it could potentially be displaced by a nucleophile, although in the parent compound this position is occupied by the phenyl ring.

Modifications of the Phenyl Ring (e.g., halogenation, nitration, alkylation)

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is directed by the two substituents on the ring: the carboxylic acid group and the 5-methyloxazole-2-yl group. The carboxylic acid is a deactivating, meta-directing group, while the oxazole ring's electronic effect is more complex.

Halogenation: Halogenation of the benzene ring can be achieved using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. masterorganicchemistry.com Iodination can be performed with I₂ in the presence of an oxidizing agent like nitric acid. masterorganicchemistry.com Given the directing effects of the substituents, electrophilic attack would be expected to occur at the positions meta to the carboxylic acid (positions 4 and 6) and ortho/para to the oxazole ring. The interplay of these directing effects would determine the final substitution pattern.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The substitution pattern on the phenyl ring would again be governed by the directing effects of the existing substituents. For instance, nitration of 3-substituted benzoic acids can lead to substitution at the position ortho to the 3-substituent and meta to the carboxylic acid. ibs.re.kr

Alkylation and Acylation (Friedel-Crafts Reactions): Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, onto the aromatic ring. These reactions are catalyzed by Lewis acids. However, the presence of the deactivating carboxylic acid group can make Friedel-Crafts reactions challenging.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

ReactionReagentsPotential Product(s)
BrominationBr₂, FeBr₃Bromo-3-(5-methyloxazol-2-yl)benzoic acid
NitrationHNO₃, H₂SO₄Nitro-3-(5-methyloxazol-2-yl)benzoic acid
AcylationAcyl chloride, AlCl₃Acyl-3-(5-methyloxazol-2-yl)benzoic acid

Role as a Synthetic Intermediate in Complex Molecule Construction

The structural features of this compound make it a valuable building block for the synthesis of more elaborate chemical structures.

Precursor in Heterocyclic Compound Synthesis

The carboxylic acid and the oxazole ring can both participate in reactions to form new heterocyclic systems. For example, the carboxylic acid can be a starting point for the synthesis of other heterocycles like oxadiazoles (B1248032) or quinazolinones. researchgate.net For instance, conversion of the carboxylic acid to an acid hydrazide, followed by reaction with carbon disulfide, can lead to the formation of an oxadiazole ring. researchgate.net The oxazole ring itself can, under certain conditions, undergo transformations or be incorporated into larger fused heterocyclic systems.

Building Block for Advanced Molecular Architectures

The rigid structure and the presence of both hydrogen bond donor (carboxylic acid) and acceptor sites make this compound an interesting candidate for the construction of supramolecular assemblies and advanced materials. Benzoic acid derivatives are known to be utilized in the synthesis of various complex structures, including those with potential applications in drug discovery and materials science. ossila.comgoogle.com The specific geometry and electronic properties of the 5-methyloxazole (B9148) substituent would influence the packing and intermolecular interactions in the solid state, potentially leading to the formation of unique crystal structures or liquid crystalline phases.

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework and connectivity of atoms.

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom within the "this compound" molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. For instance, the acidic proton of the carboxylic acid group is typically observed far downfield in the ¹H NMR spectrum. docbrown.info The aromatic protons on the benzoic acid ring and the protons on the oxazole ring exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. rsc.orgrsc.org Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, including the carboxyl carbon, the aromatic carbons, and the carbons of the oxazole ring. docbrown.infoyoutube.com The specific chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

¹H NMR Spectral Data of Related Benzoic Acid Derivatives

CompoundSolventChemical Shifts (δ, ppm) and MultiplicityReference
Benzoic acidCDCl₃11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.92 Hz, 2H) rsc.org
3-Chlorobenzoic acidDMSO-d₆13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) rsc.org
3-Methylbenzoic acidDMSO8.03 – 7.64 (m, 2H), 7.61 – 7.22 (m, 2H), 2.37 (s, 3H) rsc.org
3-(Trifluoromethyl)benzoic acidCDCl₃12.40 (s, 1H), 8.38 (s, 1H), 8.34 (d, J=7.8Hz, 1H), 7.87 (d, J=7.8Hz, 1H), 7.64 (t, J=7.8Hz, 1H) chemicalbook.comchemicalbook.com
3,4,5-Trimethoxybenzoic acidDMSO12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74(s, 3H) rsc.orgchemicalbook.com
3-(Dimethylamino)benzoic acid-- chemicalbook.com
3-Hydroxy-2-methylbenzoic acid-- chemicalbook.com

¹³C NMR Spectral Data of Related Benzoic Acid Derivatives

CompoundSolventChemical Shifts (δ, ppm)Reference
Benzoic acidCDCl₃172.60, 133.89, 130.28, 129.39, 128.55 rsc.orgchemicalbook.com
3-Chlorobenzoic acidDMSO-d₆166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 rsc.org
3-Methylbenzoic acidDMSO167.9, 138.4, 133.9, 131.2, 130.2, 128.9, 126.9, 21.3 rsc.org
3,4,5-Trimethoxybenzoic acidDMSO167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 chemicalbook.com

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structural assignments by revealing correlations between protons and carbons. mdpi.com

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound and the yield of a reaction without the need for a calibration curve. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of "this compound" can be accurately determined. This technique offers high precision and accuracy in chemical measurements.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of "this compound". mdpi.com This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized compound. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. shimadzu.comvu.edu.au An LC-MS system can be used to assess the purity of a sample of "this compound" by separating it from any impurities present. rsc.org The mass spectrometer then provides the molecular weight of the main component and any separated impurities, aiding in their identification. vu.edu.auclinicaterapeutica.it This technique is widely used in pharmaceutical analysis and quality control. shimadzu.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the carboxylic acid group, the benzene ring, and the methyloxazole ring.

Key expected vibrational modes would include:

A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. docbrown.inforesearchgate.net

A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the aryl carboxylic acid. docbrown.inforesearchgate.net

Several bands for the C=C stretching vibrations within the aromatic ring, typically found in the 1450-1600 cm⁻¹ region. docbrown.info

Absorptions corresponding to the C-O stretching of the carboxylic acid, expected around 1320-1210 cm⁻¹. docbrown.info

Characteristic bands for the oxazole ring, including C=N and C-O-C stretching vibrations, though specific frequencies for this substituted system are not documented.

Without experimental data, a precise table of observed frequencies and their intensities for this specific molecule cannot be compiled.

UV-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

UV-Vis spectrophotometry is used to study electronic transitions within a molecule's chromophores—the parts of the molecule that absorb light. The primary chromophores in this compound are the benzene ring and the methyloxazole ring, which form a conjugated system.

The spectrum would be expected to show absorptions characteristic of substituted benzoic acids. Benzoic acid itself typically displays absorption bands around 230 nm and 270-280 nm. researchgate.netrsc.org The conjugation with the methyloxazole ring would likely influence the position and intensity of these maxima (λmax). However, specific experimental λmax values for this compound in various solvents have not been reported in the reviewed literature.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures, quantifying its amount, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the standard method for determining the purity and concentration of pharmaceutical intermediates and other fine chemicals. A typical method for an acidic aromatic compound like this compound would involve reversed-phase chromatography.

A hypothetical HPLC method would likely use:

Column: A C18-functionalized silica (B1680970) gel column. helixchrom.com

Mobile Phase: A mixture of an aqueous buffer (like phosphate (B84403) or acetate) or acidified water (using trifluoroacetic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol. helixchrom.com

Detection: UV detection at a wavelength corresponding to one of the compound's absorption maxima. helixchrom.com

While numerous HPLC methods exist for benzoic acid and its simple derivatives, specific validated method parameters (e.g., flow rate, exact mobile phase composition, retention time, and linearity data) for this compound are not available.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC, a higher-resolution version of HPLC, operates with smaller particle size columns and at higher pressures to achieve faster and more efficient separations. While UPLC would be a suitable technique for analyzing this compound, no specific UPLC methods for this compound have been published. The principles would be similar to HPLC, but with adjusted flow rates and gradient profiles for the shorter analysis times.

Thin Layer Chromatography (TLC) for Reaction Monitoring

TLC is a rapid and cost-effective technique used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and products. To monitor the synthesis of this compound, one would spot the reaction mixture on a TLC plate (typically silica gel) and elute it with an appropriate mobile phase.

For instance, in monitoring an esterification reaction of benzoic acid, a mobile phase of toluene (B28343) and ethanol (B145695) (9:1 v/v) has been used. sigmaaldrich.com The spots are visualized under UV light (254 nm), where the starting materials and products would exhibit different retention factor (Rf) values. sigmaaldrich.com For this compound, a solvent system of hexane/ethyl acetate (B1210297) or dichloromethane/methanol would likely be explored to achieve good separation, but specific Rf values are not documented.

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. A search of crystallographic databases did not yield any entries for this compound, indicating that its crystal structure has not been publicly reported. Such an analysis would be invaluable for understanding its solid-state packing and hydrogen-bonding motifs, which are crucial for its physical properties.

X-ray Diffraction (XRD) Studies on Related Compounds

X-ray diffraction is the cornerstone of solid-state structural analysis, providing detailed information about bond lengths, bond angles, and the spatial arrangement of molecules. Studies on analogous compounds, such as phenyl-substituted oxazoles and various benzoic acid derivatives, offer critical insights into the structural motifs that this compound is likely to adopt.

The crystal architecture of molecular solids is governed by a complex interplay of intermolecular interactions. In compounds related to this compound, these interactions dictate how individual molecules recognize each other and assemble into a stable, ordered lattice.

A foundational feature of crystalline benzoic acid and its derivatives is the formation of a centrosymmetric dimer via strong hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.netresearchgate.net This robust O-H···O interaction creates a characteristic eight-membered ring motif that is a dominant and predictable element in the crystal packing of many benzoic acids. researchgate.net

Table 1: Common Intermolecular Interactions in Related Oxazole and Benzoic Acid Structures

Interaction Type Description Typical Role in Crystal Packing
O-H···O Hydrogen Bond Strong interaction between carboxylic acid groups of two molecules. Forms robust centrosymmetric dimers, a primary and highly predictable structural motif. researchgate.netresearchgate.net
C-H···O / C-H···N Hydrogen Bonds Weaker interactions involving hydrogen atoms on the aromatic rings and oxygen/nitrogen atoms. Links the primary dimer units into larger supramolecular assemblies like chains or sheets. researchgate.net
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Stabilizes the crystal lattice, often leading to columnar or layered structures. mdpi.com
Halogen Bonds (e.g., C-X···O) Noncovalent interaction involving a halogen atom in substituted derivatives. Can act as a directional force, influencing the overall molecular assembly.
van der Waals Forces Diffuse, nonspecific attractive or repulsive forces. Collectively contribute to the overall crystal cohesion and density. bohrium.com

The quality and reliability of a crystal structure determined by XRD are conveyed through a set of statistical metrics derived during the structure refinement process. The resolution of the diffraction data, measured in angstroms (Å), indicates the level of detail that can be resolved; a smaller value signifies higher resolution. For small organic molecules, high-resolution data (e.g., < 1.0 Å) is common, allowing for precise determination of atomic positions.

However, for larger or more complex systems, or for crystals with inherent disorder, the resolution may be lower. In such low-resolution cases (e.g., > 3.0 Å), refinement becomes more challenging due to a lower data-to-parameter ratio. iucr.org To overcome this, crystallographers employ restraints, which are sources of prior chemical knowledge (e.g., expected bond lengths and angles), to stabilize the refinement process and produce a chemically sensible model. nih.gov

Two key statistics reported for a finished crystal structure are the R-factor (R₁) and the free R-factor (R_free). The R-factor measures the agreement between the observed diffraction data and the data calculated from the final structural model, with lower values indicating a better fit. proteinstructures.com The R_free is calculated similarly but using a small subset of reflections (typically 5-10%) that were not included in the refinement process. This provides a less biased measure of the model's quality and helps to prevent overfitting of the data. nih.gov For small-molecule structures, R-factors are typically around 4-5%, whereas for macromolecules, values in the range of 14-25% are common due to factors like crystal disorder and molecular flexibility. proteinstructures.com

Table 2: Typical Crystallographic Refinement Statistics for Related Molecular Structures

Parameter Description Typical Value Range (Small Molecules) Significance
Resolution (Å) The smallest distance between distinguishable features in the electron density map. < 1.0 Å Lower values indicate higher detail and more precise atomic positions.
R-factor (R₁) A measure of the agreement between the experimental diffraction data and the calculated model. 0.03 - 0.06 (3-6%) Indicates how well the refined structure fits the observed data. proteinstructures.com
Free R-factor (R_free) Cross-validation metric calculated from a subset of data excluded from refinement. 0.04 - 0.08 (4-8%) A less biased indicator of model quality, used to detect overfitting. nih.gov
Goodness-of-Fit (GoF) Should be close to 1.0 for a good model. ~ 1.0 Indicates that the model is consistent with the data and the weighting scheme.
Data/Parameter Ratio The ratio of independent diffraction measurements to the number of refined parameters. > 8 A higher ratio indicates a more robust and reliable refinement.

NMR Crystallography for Positional Uncertainties in Crystal Structures

A key advantage of NMR crystallography is its ability to quantify positional uncertainties for each atom in the determined structure. acs.orgnih.gov This is achieved by combining molecular dynamics (MD) simulations, DFT calculations, and experimental chemical shift data. acs.org An ensemble of structures is generated around an initial model, and the predicted chemical shifts for this ensemble are compared against the experimental values. This process allows for the determination of the average positional accuracy for each atom. nih.gov

This approach has been successfully applied to several organic molecules, including a benzoic acid derivative. acs.orgnih.gov For the crystal structure of cocaine, for example, this method yielded a root-mean-square deviation (RMSD) of 0.17 Å, which was found to be 2.5 times more accurate (i.e., a smaller uncertainty) than the structure determined by single-crystal XRD. acs.orgnih.gov This enhanced accuracy stems from the fact that NMR methods are less limited by the thermal vibrations that can smear electron density in XRD experiments. nih.gov By providing a robust method to determine and refine atomic positions, especially for hydrogen atoms, and to quantify the confidence in these positions, NMR crystallography offers a higher-fidelity view of the molecular structure in the solid state. rsc.org

Molecular Modeling and Conformational Analysis

Molecular modeling focuses on the three-dimensional structure of a molecule, which is fundamental to its function. For a flexible molecule such as this compound, it is not a single static structure but exists as an ensemble of different conformations.

The conformational space of this compound is defined by the rotation around its single bonds. The most significant of these are the bond connecting the benzoic acid to the oxazole ring and the bond of the carboxylic acid group. Exploring this space is essential to identify low-energy, stable conformations that the molecule is most likely to adopt.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule as a function of its dihedral angles. For instance, studies on similar structures like methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate have successfully identified multiple low-energy conformers based on the orientation of substituent groups relative to the heterocyclic ring. core.ac.uknih.gov For this compound, one would expect to find distinct energy minima corresponding to different relative orientations of the phenyl and oxazole rings. Energy minimization calculations refine these initial geometries to locate the most stable conformers, providing crucial information about the molecule's preferred shape. researchgate.net

Force fields are a collection of equations and parameters used in molecular mechanics to calculate the potential energy of a molecular system. They provide a computationally efficient way to perform energy minimizations and explore conformational space, especially for larger sets of molecules. researchgate.net

The Merck Molecular Force Field (MMFF94) is particularly well-suited for this purpose due to its broad parameterization for a wide variety of organic and heteroaromatic compounds, including those found in pharmaceutical research. researchgate.netavogadro.ccwikipedia.org MMFF94 calculates the total steric energy of a conformation as a sum of several energy terms, as detailed in the table below. wikipedia.org Its variant, MMFF94s, is often used for tasks where a static, time-averaged geometry is desired. wikipedia.org The implementation of MMFF94 has been validated against extensive datasets to ensure accuracy. nih.gov

Table 1: Key Energy Terms in the MMFF94 Force Field

Energy Term Description
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length.
Angle Bending Energy associated with deforming a bond angle from its ideal value.
Stretch-Bend Cross-term that accounts for the coupling between bond stretching and angle bending.
Torsional Energy associated with the rotation around a chemical bond.
Out-of-Plane Bending Energy required to deform a planar group of atoms.
van der Waals Non-bonded energy representing short-range repulsion and long-range attraction between atoms.

This table summarizes the principal components of the MMFF94 force field used to calculate the potential energy of a molecule.

While conformational analysis identifies stable states, molecules are dynamic entities that constantly vibrate and undergo structural fluctuations. Molecular dynamics (MD) simulations are used to study this behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a trajectory that describes how the molecule's position and conformation change.

For this compound, an MD simulation would reveal the flexibility of the molecule, such as the range of motion between the two aromatic rings and the dynamics of the carboxylic acid group. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. Studies on analogous enzyme inhibitors frequently use MD simulations to assess the stability of ligand-receptor complexes. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the 3D properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These methods have been successfully applied to various oxazole and oxadiazole derivatives to understand their activity as enzyme inhibitors or anticancer agents. nih.govrsc.orgnih.gov

In a typical study, a series of structurally similar molecules with known activities are aligned. Then, steric and electrostatic interaction fields are calculated around each molecule.

CoMFA uses Lennard-Jones and Coulombic potentials to define the steric and electrostatic fields.

CoMSIA calculates similarity indices at each grid point for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

The resulting field values are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS). The final models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For a series of analogs of this compound, these maps could guide the rational design of more potent compounds. For example, 3D-QSAR studies on triazole derivatives with oxazole scaffolds have highlighted the importance of specific structural features for COX-2 inhibition. nih.gov

Beyond 3D fields, QSAR models can also be built using calculated physicochemical descriptors. These descriptors quantify various properties of a molecule that may influence its interaction with a biological target. For heterocyclic compounds like oxazoles and benzoic acids, several classes of descriptors are important. ijrpc.comnih.govresearchgate.net

Studies on related structures have shown that a combination of thermodynamic, electronic, and topological descriptors can effectively model biological activity. globalresearchonline.netnih.gov For instance, research on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that hydrophobicity, molar refractivity, and aromaticity were key to their inhibitory activity. nih.gov

| Topological | Shape Coefficient | A descriptor of molecular shape that can be important for complementarity with a receptor. globalresearchonline.net |

This table summarizes important physicochemical descriptors used in QSAR studies of compounds analogous to this compound and their general role in influencing biological activity.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential therapeutic action.

Ligand-Target Interactions with Modeled Biological Receptors

While specific docking studies for this compound are not publicly detailed, this compound is recognized as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Research on analogous compounds and other mGluR5 NAMs has identified a common allosteric binding site within the transmembrane domain of the receptor.

Docking simulations for this class of compounds typically involve a homology model of the mGluR5 receptor. The process predicts the binding affinity, often expressed as a docking score or binding energy, and the specific conformation the ligand adopts within the binding pocket. For a compound like this compound, it is anticipated that the molecule would orient its long axis parallel to the transmembrane helices of the receptor.

Identification of Key Interacting Residues and Hydrogen Bonding Networks

For a molecule to bind effectively to a protein, it must form favorable interactions with the amino acid residues in the binding pocket. These can include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Studies on the broader class of 2,5-substituted benzoic acid inhibitors targeting anti-apoptotic proteins like Mcl-1 have shown that the carboxylic acid group is a critical anchor. It typically forms a strong hydrogen bond with a positively charged arginine residue (e.g., Arg263 in Mcl-1) in the binding site. nih.gov It is highly probable that the benzoic acid moiety of this compound would engage in a similar key hydrogen-bonding interaction.

Within the mGluR5 allosteric site, mutagenesis studies on related compounds have identified several key residues that are critical for binding, including Pro654, Tyr658, Trp784, and Ser809. nih.gov A detailed docking study of this compound would be expected to show specific interactions with a subset of these residues, likely involving hydrophobic contacts with the phenyl and methyloxazole rings and potential hydrogen bonds.

Table 1: Anticipated Key Interactions for this compound

Interacting Group of LigandPotential Interacting Residue (in mGluR5)Type of Interaction
Carboxylic AcidArginine (or similar basic residue)Hydrogen Bond
Phenyl RingProline, Tyrosine, TryptophanHydrophobic, π-π Stacking
Oxazole RingSerine, ThreonineHydrogen Bond (acceptor)
Methyl GroupAlanine, Valine, LeucineHydrophobic

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to investigate the electronic structure and properties of molecules from first principles, without reliance on experimental data.

Electronic Structure Analysis and Reactivity Predictions

DFT calculations can be used to determine the distribution of electrons within this compound. This is often visualized through maps of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability.

For a related benzoic acid derivative, DFT studies have shown that the HOMO is typically located over the electron-rich aromatic ring, while the LUMO may be distributed across other parts of the molecule. nih.gov Such an analysis for this compound would pinpoint the most likely sites for nucleophilic and electrophilic attack, providing insights into its metabolic fate and potential for covalent interactions. However, specific calculations detailing the HOMO-LUMO gap and electrostatic potential surfaces for this compound are not available in the reviewed literature.

Spectroscopic Property Simulations (e.g., NMR chemical shifts)

DFT methods can also simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus in the molecule, a theoretical NMR spectrum can be generated.

Comparing a simulated spectrum with an experimentally obtained one is a powerful method for confirming molecular structure. For benzoic acid itself, the proton (¹H) NMR signals for the aromatic protons appear between 7.5 and 8.2 ppm, while the acidic proton of the carboxyl group is a broad singlet further downfield. rsc.org A simulation for this compound would predict the specific shifts for the protons on its benzoic acid ring, the oxazole ring, and the methyl group, taking into account the electronic effects of all substituents. While methods for predicting such shifts are well-established, a specific simulated spectrum for this compound has not been published. nih.gov

Investigation as a Scaffold for Ligand Development

The oxazole-benzoic acid framework is a versatile scaffold that has been successfully employed in the development of ligands for a variety of biological targets, including protein receptors and enzymes. The modular nature of this scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play crucial roles in the regulation of metabolism. The discovery of agonists for PPAR subtypes (α, γ, and δ) is a major focus of research for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

A notable example of the utility of the 5-methyloxazole scaffold in this area is the development of BMS-687453, a potent and selective PPARα agonist. This compound, with the chemical name 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, incorporates the 5-methyloxazole ring. In vitro studies demonstrated that BMS-687453 has an EC50 of 10 nM for human PPARα and exhibits approximately 410-fold selectivity over human PPARγ in transactivation assays. Furthermore, it showed negligible cross-reactivity against human PPARδ. nih.gov The success of this derivative underscores the potential of the 5-methyloxazole motif as a key building block in the design of selective PPAR agonists.

CompoundTargetEC50 (nM)Selectivity vs PPARγ
BMS-687453Human PPARα10~410-fold

This table presents the in vitro potency and selectivity of a derivative containing the 5-methyloxazol-yl moiety.

The oxazole and benzoic acid scaffolds have also been explored in the design of inhibitors for various enzymes implicated in disease.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. mdpi.commdpi.com While direct inhibition data for this compound is not available, research has shown that some PPARα agonists can also exhibit mild inhibitory effects on PTP1B. For instance, a potent PPARα agonist was found to have an IC50 of 79.1 μM for PTP1B. crpsonline.com This dual activity, although moderate for PTP1B, highlights the potential for scaffolds like oxazole-benzoic acid to be developed into multi-target ligands.

Beta-Secretase (BACE1) Inhibitors: BACE1 is a primary therapeutic target for Alzheimer's disease, as it is involved in the production of amyloid-β peptides. jocpr.comnih.gov The development of small molecule BACE1 inhibitors is an active area of research. researchgate.net Although specific studies on this compound as a BACE1 inhibitor are not documented, the broader class of heterocyclic compounds is of interest in this field. researchgate.net

Mechanism-Based In Vitro Studies of Derivatives

Understanding the molecular interactions and pathway modulations of bioactive compounds is crucial for rational drug design. While specific mechanistic studies for this compound are not prevalent, research on related structures provides valuable insights.

The angiotensin-converting enzyme 2 (ACE2) is a key cell surface receptor, notably for the entry of coronaviruses, including SARS-CoV-2. rsc.orgacs.org The study of small molecules that can interfere with the binding of viral spike proteins to ACE2 is of significant interest. uni.lu While there is no specific research on the interaction of this compound with ACE2, the general principle of using small molecules to disrupt protein-protein interactions is a well-established area of drug discovery.

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers has made it a target for anticancer drug development. nih.gov The modulation of lipid metabolism pathways is a critical area of research. While direct studies on the effect of this compound on FASN are not available, the broader class of oxazole-containing compounds has been investigated for various biological activities, including anticancer effects. benthamscience.com

Assessment of Compound's Potential in Specific Biological Contexts (In Vitro)

The potential of a chemical scaffold is often assessed through its activity in various in vitro biological assays. The oxazole and benzoic acid moieties are present in a wide range of compounds with demonstrated biological activities. For instance, derivatives of benzoxazole (B165842), a related heterocyclic system, have been studied for their antimicrobial and anticancer properties. nih.gov Similarly, benzoic acid derivatives are a cornerstone of many therapeutic agents. researchgate.net The combination of these two pharmacophores in this compound suggests a high potential for biological activity, warranting further investigation.

Research into Antimicrobial Potential in Analogous Structures

The oxazole nucleus is a prominent scaffold in the development of new antimicrobial agents. humanjournals.com Numerous studies have highlighted the antibacterial and antifungal properties of various oxazole derivatives. nih.govd-nb.info

One area of investigation involves the synthesis of 1,3-oxazole-quinoxaline amine hybrids, which have been reported as antimicrobial agents. humanjournals.com Similarly, heterocyclic compounds that incorporate both oxazole and benzothiazole (B30560) moieties have demonstrated antimicrobial potential. humanjournals.com The substitution pattern on the oxazole ring is crucial in determining the biological activity of these derivatives. nih.gov

Research has shown that certain propanoic acid derivatives containing an oxazole ring exhibit potent antibacterial activity, although their antifungal activity was found to be poor. nih.gov In another study, pyrazole (B372694) linked to an oxazole-5-one moiety was assessed for its antimicrobial potential against various bacterial and fungal strains. nih.gov Furthermore, new derivatives of five-membered heterocyclic compounds containing oxazole and benzothiazole rings have been synthesized and screened for their antimicrobial activity. d-nb.info

Studies on substituted oxa/thiazoles have revealed that some derivatives exhibit good to excellent antibacterial activity against strains like E. coli. nih.gov Benzoxazole-5-carboxylate derivatives have also been prepared and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

The antimicrobial activity of novel 1,3-oxazole derivatives has been a subject of interest, with some compounds showing notable activity at higher concentrations. d-nb.info The synthesis of multi-substituted oxazoles containing a heterocyclic moiety has also been explored for antibacterial activity against various bacterial strains. d-nb.info

Below is a table summarizing the antimicrobial activity of selected oxazole derivatives:

Compound/Derivative ClassTarget MicroorganismsKey FindingsReference(s)
1,3-Oxazole-Quinoxaline amine hybridsBacteriaReported as antimicrobial agents. humanjournals.com
Oxazole and Benzothiazole moiety compoundsBacteria, FungiDemonstrated antimicrobial potential. humanjournals.comd-nb.info
Propanoic acid derivatives with oxazole ringE. coli, S. aureus, MRSA, B. subtilis, C. albicansPotent antibacterial activity, but poor antifungal activity. nih.gov
Pyrazole linked to oxazole-5-one moietyS. aureus, E. coli, P. aeruginosa, C. albicansShowed antimicrobial potential. nih.gov
Substituted oxa/thiazolesE. coliGood to excellent antibacterial activity. nih.gov
Benzoxazole-5-carboxylate derivativesS. typhi, E. coli, S. aureus, B. subtilis, C. albicans, A. nigerSome derivatives showed the highest activity among those tested. nih.gov

Investigation of Anti-inflammatory Modulating Properties in Related Chemical Classes

The oxazole scaffold is recognized for its potential in developing compounds with anti-inflammatory properties. humanjournals.com Researchers have synthesized and evaluated various oxazole derivatives for their ability to modulate inflammatory responses. researchgate.netjddtonline.info

For instance, a series of novel oxazole derivatives were synthesized and showed promising anti-inflammatory activities in a carrageenan-induced rat paw edema model. researchgate.netjddtonline.info In one study, a derivative labeled as A1 demonstrated the highest anti-inflammatory activity among the tested compounds. jddtonline.info Another study synthesized a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives and evaluated their acute and chronic anti-inflammatory potential. researchgate.net

The anti-inflammatory activity of these compounds is often compared to standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. researchgate.netjddtonline.info Some synthesized oxazole derivatives have shown protection against carrageenan-induced paw edema, with the most active compounds also being screened for chronic anti-inflammatory activity. researchgate.net

The mechanism of anti-inflammatory action for some related chemical classes, such as benzoic and salicylic (B10762653) acids, has been studied using quantum chemical methods to understand their binding to cyclooxygenase (COX) enzymes. nih.gov This research suggests that an electrostatic orientation effect plays a significant role in the binding of active molecules to their receptor site. nih.gov Similarly, the anti-inflammatory potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives has been investigated, with some compounds showing a significant reduction in edema volume. nih.gov

The following table presents data on the anti-inflammatory activity of certain oxazole and related derivatives:

Compound/Derivative ClassModelKey FindingsReference(s)
Novel oxazole derivatives (A, A1, A2)Carrageenan-induced rat paw edemaShowed promising anti-inflammatory activities; derivative A1 was the most active. researchgate.netjddtonline.info
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamideAcute and chronic inflammation modelsEvaluated for anti-inflammatory potential. researchgate.net
2,5-disubstituted-1,3,4-oxadiazole derivativesCarrageenan-induced hind paw edemaDerivative Ox-6f exhibited a 79.83% reduction in edema volume. nih.gov

Contribution to Antiviral Research Efforts through Derivatives

Oxazole derivatives have also been a focus of antiviral research. tandfonline.com Studies have explored the synthesis and evaluation of various oxazole-containing compounds for their activity against different viruses.

A notable area of research has been the development of oxazole-based macrocycles as potential agents against SARS-CoV-2. nih.govnih.gov In one study, an isopropyl triester derivative demonstrated significant inhibitory activity against the SARS-CoV-2 main protease (Mpro). nih.gov Docking studies have suggested that these macrocycles can fit well into the active site of the protease. nih.govnih.gov

Furthermore, research into oxazoline (B21484) derivatives has identified compounds with potent activity against poliovirus. nih.gov Some of these derivatives were found to be active at an early stage of viral replication, while others were effective at all stages. nih.gov

The antiviral potential of oxazole and thiazole (B1198619) derivatives has also been investigated against human cytomegalovirus (HCMV). nih.gov Through QSAR studies and in vitro evaluation, researchers identified compounds with some activity against the HCMV strain AD169. nih.gov Docking analysis suggested that the most promising biological target associated with HCMV for these compounds is DNA polymerase. nih.gov

Additionally, a benzoic acid derivative, NC-5, has been identified to possess antiviral activity against influenza A virus, including oseltamivir-resistant strains. mdpi.comnih.gov Mechanistic studies indicated that NC-5 may inhibit neuraminidase activity, which is crucial for virus release from host cells. mdpi.comnih.gov

The table below summarizes key findings from antiviral research on oxazole and related derivatives:

Compound/Derivative ClassTarget VirusKey FindingsReference(s)
Oxazole-based macrocyclesSARS-CoV-2Isopropyl triester 13 showed an IC50 of 2.58 µM against SARS-CoV-2 Mpro. nih.gov
Oxazoline derivativesPoliovirusCompounds 7 and 11 were highly active against poliovirus Sabin 1-3. nih.gov
Oxazole and Thiazole derivativesHuman Cytomegalovirus (HCMV)Two synthesized compounds showed some activity against the AD169 strain. nih.gov
Benzoic acid derivative (NC-5)Influenza A virus (including oseltamivir-resistant strains)EC50 values of 33.6 µM for H1N1 and 32.8 µM for H1N1-H275Y. nih.gov

Patent Literature and Intellectual Property in Chemical Research

Review of Patent Landscape for Oxazole-Containing Benzoic Acids

The patent landscape for oxazole-containing benzoic acids reveals a significant focus on their therapeutic potential, with a particular emphasis on their role as modulators of biological pathways. While a specific patent for "3-(5-Methyloxazol-2-yl)benzoic acid" is not prominently featured, the broader class of related structures, such as 1,2,4-oxadiazole (B8745197) benzoic acids, is well-represented in patent literature. These patents often describe novel compounds, their methods of synthesis, and their application in treating a range of diseases.

A notable area of patent activity involves the use of these heterocyclic benzoic acid derivatives in addressing genetic disorders. For instance, patents exist for 1,2,4-oxadiazole benzoic acid compounds designed to modulate premature translation termination or nonsense-mediated mRNA decay. google.com This highlights a sophisticated therapeutic strategy aimed at correcting genetic mutations at the molecular level. The intellectual property in this space is characterized by claims covering the core molecular scaffold, specific substitutions, and the method of use for treating specific medical conditions.

Furthermore, the patent literature includes compounds with structural similarities to this compound, such as 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, which has been patented as a potential treatment for insomnia. organic-chemistry.org This indicates that even minor variations in the heterocyclic and benzoic acid moieties can lead to distinct therapeutic applications and, consequently, new intellectual property.

The broader landscape of benzoxazole (B165842) derivatives in drug discovery is also an active area of patenting, with numerous patents covering their synthesis and biological activities against various protein targets. patsnap.com These patents underscore the versatility of the oxazole (B20620) and related heterocyclic systems as privileged structures in medicinal chemistry.

A review of the patent landscape for synthetic methodologies is also crucial. Patents often protect not just the final compound but also novel and efficient processes for their preparation. This can include new catalysts, reaction conditions, or scalable routes to key intermediates.

Compound Class General Structure Patented Therapeutic Area Example Key Patent Focus
1,2,4-Oxadiazole Benzoic AcidsAromatic ring-1,2,4-oxadiazole-benzoic acidTreatment of diseases associated with nonsense mutations google.comgoogle.comComposition of matter, method of use
Triazole-Containing Benzoic AcidsAromatic ring-triazole-benzoic acidTreatment of insomnia organic-chemistry.orgComposition of matter, synthesis
Benzoxazole DerivativesFused benzoxazole ring systemAnticancer, enzyme inhibition patsnap.comComposition of matter, biological activity

Analysis of Synthetic Routes Described in Relevant Patent Applications for Scalability and Economic Viability

While a specific patented synthesis for this compound is not available, an analysis of synthetic routes for structurally similar compounds in the patent literature provides insights into potential scalable and economically viable manufacturing processes. The synthesis of 2,5-disubstituted oxazoles and the incorporation of a benzoic acid moiety are key transformations to consider.

One common approach to forming the oxazole ring is the reaction of an alpha-haloketone with an amide. However, for large-scale production, this method can be hampered by the availability and stability of the starting materials. More recent patent literature and academic publications describe more efficient methods. For instance, a highly efficient and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates has been reported. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials and demonstrates good functional group tolerance, making it attractive for industrial application. nih.govnih.gov

Another strategy involves the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant, catalyzed by gold. organic-chemistry.org This method offers a mild and efficient route to 2,5-disubstituted oxazoles. The scalability of such a process would depend on the cost and recovery of the gold catalyst.

The synthesis of the benzoic acid portion often starts from a corresponding toluene (B28343) or benzonitrile (B105546) derivative. For example, the synthesis of 3-cyanobenzaldehyde (B1676564), a potential precursor, can be achieved through the oxidation of 3-methylbenzonitrile. patsnap.com The subsequent conversion of the cyano group to a carboxylic acid is a standard and scalable industrial process.

The economic viability of a patented synthetic route is determined by several factors:

Cost and availability of starting materials: Routes that utilize readily available and inexpensive starting materials are preferred.

Reagent and catalyst cost: The use of expensive or specialized reagents and catalysts can significantly impact the cost of goods.

Reaction conditions: Processes that operate at moderate temperatures and pressures are generally more economical to scale up.

Purification methods: The need for extensive chromatographic purification can be a bottleneck in large-scale production.

Based on these criteria, a hypothetical scalable synthesis of this compound could involve the coupling of a 3-cyanobenzaldehyde derivative with a suitable precursor for the 5-methyloxazole (B9148) ring, followed by hydrolysis of the nitrile to the carboxylic acid. The choice of specific reagents and catalysts would be critical for ensuring both high yield and economic feasibility.

Classification of Research Focus within Patent Literature (e.g., herbicidal, therapeutic, intermediate)

The research focus within the patent literature for oxazole-containing benzoic acids and related heterocyclic compounds is predominantly centered on their therapeutic applications . The ability of these scaffolds to interact with a wide range of biological targets makes them attractive for drug discovery programs.

The primary therapeutic areas identified in the patent landscape include:

Genetic Disease Modulators: As seen with 1,2,4-oxadiazole benzoic acids, a significant research thrust is the development of compounds that can correct or bypass the effects of nonsense mutations, offering potential treatments for genetic disorders like cystic fibrosis and Duchenne muscular dystrophy. google.comgoogle.com

Neurological Disorders: The patent for a triazole-containing benzoic acid derivative for treating insomnia demonstrates the potential of this class of compounds to modulate central nervous system targets. organic-chemistry.org

Oncology: Benzoxazole derivatives are frequently patented for their anti-neoplastic properties, acting as enzyme inhibitors or targeting other pathways involved in cancer progression. patsnap.com

Infectious Diseases: Some benzoic acid derivatives have been patented as infection control agents, highlighting their potential in combating bacterial or other microbial infections. rsc.org

While the primary focus is therapeutic, there is also a significant body of patent literature focused on these compounds as chemical intermediates . The development of novel and efficient synthetic routes to oxazole and benzoic acid building blocks is crucial for the pharmaceutical industry. These patents may not claim a specific therapeutic use but are vital for enabling the synthesis of a wide range of active pharmaceutical ingredients.

There is less evidence in the recent patent landscape to suggest a major research focus on herbicidal applications for this specific class of compounds, although heterocyclic compounds, in general, are a well-established area of agrochemical research. The current intellectual property landscape strongly points towards the continued exploration of oxazole-containing benzoic acids for their potential to address unmet medical needs.

Future Research Directions and Translational Potential

Novel Synthetic Approaches for Enhanced Efficiency and Sustainability

Furthermore, modern cross-coupling reactions, often catalyzed by transition metals like palladium, could be optimized for the direct and efficient linkage of the oxazole (B20620) and benzoic acid precursors. google.com The development of one-pot multicomponent reactions, which allow for the construction of complex molecules like oxazole derivatives in a single step from simple starting materials, would represent a significant advance in synthetic efficiency. mdpi.com Such strategies would not only accelerate the synthesis of a diverse library of 3-(5-methyloxazol-2-yl)benzoic acid analogs for biological testing but also align with the principles of sustainable chemistry by reducing waste and energy consumption.

Synthetic Strategy Potential Advantages Relevant Research Area
Solid Acid CatalysisReusability, ease of separation, environmental friendlinessEsterification and related condensation reactions mdpi.com
Palladium-Catalyzed Cross-CouplingHigh efficiency, direct bond formationSynthesis of bi-aryl and heteroaryl-aryl systems google.com
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, step economyRapid library synthesis of heterocyclic compounds mdpi.com

Advanced Computational Design for Targeted Molecular Modification

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. Future research on this compound should leverage these techniques to guide the design of new analogs with improved potency and selectivity. Methods like Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate specific structural features of the analogs with their biological activity.

Molecular docking simulations can be used to predict the binding modes of these compounds within the active sites of various biological targets. nih.gov For instance, if a target enzyme is identified, docking studies can help in designing modifications to the this compound core that enhance binding affinity and specificity. nih.gov Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex and the dynamic interactions occurring over time, further refining the design process. nih.gov These computational approaches allow for the prioritization of synthetic targets, saving significant time and resources.

Expansion of Bioactivity Screening and Mechanistic Elucidation in Diverse In Vitro Systems

The biological potential of the this compound scaffold remains largely unexplored. The structural similarity to other biologically active oxazole and benzoxazole (B165842) derivatives suggests a broad range of potential therapeutic applications. mdpi.comnih.gov A comprehensive future research plan should involve screening a library of its derivatives against a wide array of biological targets.

Given that various oxazole-containing compounds have demonstrated antimicrobial and anticancer properties, initial screening efforts should focus on these areas. nih.govresearchgate.net For example, compounds could be tested against panels of pathogenic Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.gov Similarly, cytotoxicity assays against a diverse set of human cancer cell lines could reveal potential anticancer activity. researchgate.net Upon identification of bioactive compounds, subsequent studies must focus on elucidating their mechanism of action. This involves identifying the specific molecular target and signaling pathways affected by the compound, which is crucial for its further development as a therapeutic agent.

Screening Area Rationale Example Model Systems
Antibacterial ActivityOxazole motifs are present in known antibacterial agents. nih.govStaphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative) nih.gov
Antifungal ActivityRelated heterocyclic compounds show efficacy against fungal pathogens. mdpi.comnih.govCandida albicans, Aspergillus niger nih.gov
Anticancer ActivityMany nitrogen-containing heterocycles exhibit cytotoxic effects on cancer cells. researchgate.netresearchgate.netK-562 (Leukemia), HL-60 (Leukemia) cell lines researchgate.net
Anti-inflammatory ActivityRelated structures have shown inhibition of inflammatory enzymes like 5-lipoxygenase (5-LOX). nih.govIn vitro enzyme inhibition assays (e.g., 5-LOX)

Development of Structure-Based Drug Design Strategies Utilizing the this compound Core

Once a specific and validated biological target for the this compound scaffold is identified, structure-based drug design (SBDD) will become a central strategy for lead optimization. nih.gov SBDD relies on the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy, to rationally design inhibitors with high affinity and selectivity. nih.gov

This approach was successfully used to develop potent inhibitors for targets like the Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), where novel heterocyclic scaffolds were designed based on existing co-crystal structures. nih.gov In the context of this compound, obtaining the crystal structure of a lead compound bound to its target enzyme or receptor would be a critical step. This structural information would reveal key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are essential for binding. This knowledge would then guide the iterative process of designing and synthesizing new analogs with modifications aimed at optimizing these interactions, ultimately leading to the development of highly potent and specific drug candidates. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-(5-Methyloxazol-2-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization to form the oxazole ring followed by coupling with a benzoic acid derivative. For example, thiazole-containing analogs (structurally similar to the target compound) are synthesized via cyclization using reagents like thiourea and subsequent coupling reactions . Key optimization factors include temperature control (e.g., reflux in ethanol), stoichiometric ratios of reactants, and catalyst selection (e.g., potassium carbonate for deprotonation). Monitoring via TLC with hexane:ethyl acetate (3.5:1.5) is recommended to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Standard characterization includes:

  • UV-Vis Spectroscopy : To identify π→π* transitions in the aromatic and oxazole moieties.
  • IR Spectroscopy : For detecting carboxylic acid (-COOH, ~1700 cm⁻¹) and oxazole ring (C=N, ~1650 cm⁻¹) functional groups.
  • NMR : ¹H/¹³C NMR to resolve substituent positions (e.g., methyl group on oxazole and benzoic acid protons).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation. Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What solvents are suitable for dissolving this compound in experimental settings?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective due to the compound’s carboxylic acid group. Ethanol or methanol can also be used for recrystallization, but solubility may vary with pH; basic conditions (e.g., NaOH) enhance solubility via deprotonation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

SC-XRD with SHELXL software is ideal for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between -COOH groups). For example, analogs like 3-[4-(3,4-dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]benzoic acid (PDB ID: 8S9) were resolved using this method, revealing planar oxazole-benzoic acid geometry critical for bioactivity .

Q. How do researchers address contradictory NMR data for oxazole-containing benzoic acid derivatives?

Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or dynamic rotational barriers. Variable-temperature NMR (VT-NMR) or deuterated solvent screening (e.g., D₂O vs. CDCl₃) can stabilize specific conformers. For example, methyl group splitting in oxazole derivatives is resolved at low temperatures (−40°C) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?

SAR studies involve synthesizing analogs with modified substituents (e.g., halogens, methoxy groups) and testing their binding affinity via:

  • Enzyme Inhibition Assays : IC₅₀ determination against target enzymes (e.g., kinases).
  • Molecular Docking : Using software like AutoDock to predict interactions with active sites.
  • Cellular Uptake Studies : Fluorescent tagging to track intracellular localization. For instance, chlorinated analogs show enhanced antibacterial activity due to increased lipophilicity .

Q. How can researchers troubleshoot low yields in the coupling of oxazole intermediates with benzoic acid derivatives?

Common issues include steric hindrance or poor leaving-group reactivity. Solutions:

  • Use coupling agents like EDCI/HOBt to activate the carboxylic acid.
  • Optimize solvent polarity (e.g., switch from THF to DCM).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) before coupling .

Methodological Notes

  • Crystallography : SHELX programs are recommended for refining crystal structures, especially for high-resolution data .
  • Bioactivity Testing : Include positive/negative controls (e.g., known inhibitors) in assays to validate results .
  • Synthesis Optimization : Design of Experiments (DoE) software can systematically explore reaction parameters (temperature, time, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.